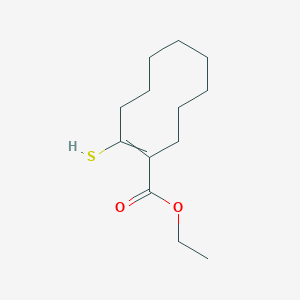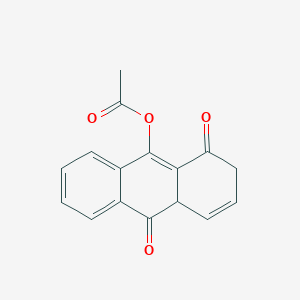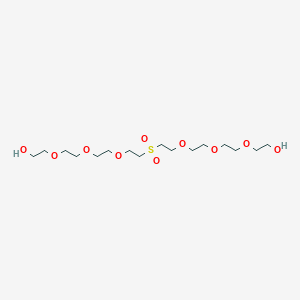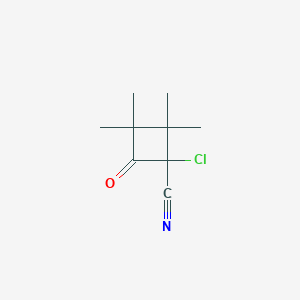
Ethyl 2-sulfanylcyclodec-1-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-sulfanylcyclodec-1-ene-1-carboxylate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a unique structure with a sulfanyl group attached to a cyclodecene ring, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-sulfanylcyclodec-1-ene-1-carboxylate typically involves the esterification of 2-sulfanylcyclodec-1-ene-1-carboxylic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-sulfanylcyclodec-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Different esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-sulfanylcyclodec-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of ethyl 2-sulfanylcyclodec-1-ene-1-carboxylate involves its interaction with various molecular targets. The sulfanyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Ethyl propionate: An ester with a sweet odor, used in perfumes and flavorings.
Uniqueness
Ethyl 2-sulfanylcyclodec-1-ene-1-carboxylate is unique due to the presence of the sulfanyl group attached to a cyclodecene ring. This structure imparts distinct chemical and physical properties, making it more versatile in various applications compared to simpler esters.
Propiedades
Número CAS |
89745-63-1 |
|---|---|
Fórmula molecular |
C13H22O2S |
Peso molecular |
242.38 g/mol |
Nombre IUPAC |
ethyl 2-sulfanylcyclodecene-1-carboxylate |
InChI |
InChI=1S/C13H22O2S/c1-2-15-13(14)11-9-7-5-3-4-6-8-10-12(11)16/h16H,2-10H2,1H3 |
Clave InChI |
GULXMMLHUQGGLN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(CCCCCCCC1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Oxo-5-phenyl-6lambda~5~-pyrido[2,3-d]pyridazine](/img/structure/B14394594.png)



![{[(Chloromethyl)(ethynyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14394629.png)


![1-Ethenyl-6,6,8-trimethylspiro[2.5]oct-7-en-4-one](/img/structure/B14394642.png)
![N-[(Morpholin-4-yl)methylidene]thiourea](/img/structure/B14394650.png)
